molecular formula C10H11Cl2N B1603215 1-(3,4-Dichlorophenyl)pyrrolidine CAS No. 957065-92-8

1-(3,4-Dichlorophenyl)pyrrolidine

Cat. No. B1603215
M. Wt: 216.1 g/mol
InChI Key: IQYQDUDDTDRSLW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)pyrrolidine, also known as 1-DCPP, is an organochlorine compound derived from the pyrrolidine family. It is a colorless solid with a molecular weight of 207.01 g/mol and a melting point of 92-94°C. 1-DCPP is primarily used in scientific research as an agonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood modulation, and memory formation. Additionally, 1-DCPP has been studied for its potential to modulate the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation.

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • The results or outcomes obtained include the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Treatment of Autoimmune Diseases

    • A new series of cis-3,4-diphenylpyrrolidine derivatives has been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
    • The methods of application or experimental procedures involve replacing a non-stereochemical with a stereochemical group .
    • The results or outcomes obtained include the beneficial activity of these derivatives for the treatment of autoimmune diseases .
  • Treatment of Bacterial Infections

    • A series of trans-1,3,4-trisubstituted pyrrolidines has been developed for the biological evaluation of their cytotoxicity and synergistic activity in combination with meropenem towards New Delhi metallo-β-lactamase (NDM-1) positive carbapenem-resistant Enterobacteriaceae (CRE) .
    • The methods of application or experimental procedures involve the efficient construction of these pyrrolidines via boric acid-catalyzed 1,3-dipolar cycloaddition of N-benzylazomethine ylide with methyl ferulate .
    • The results or outcomes obtained include the discovery of a promising hit compound that exhibited low cytotoxicity, moderate NDM-1 enzyme inhibition, and potent synergistic activity against a panel of clinically isolated NDM-1 positive CRE .
  • Antimicrobial Activity

    • Pyrrolidine derivatives are known to have antimicrobial activity . This includes antibacterial and antifungal activities .
    • The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their antimicrobial activity against various strains of bacteria and fungi .
    • The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant antimicrobial activity .
  • Antiviral Activity

    • Some pyrrolidine derivatives are known to have antiviral activity .
    • The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their antiviral activity against various viruses .
    • The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant antiviral activity .
  • Anticancer Activity

    • Pyrrolidine derivatives are known to have anticancer activity .
    • The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives and testing their anticancer activity against various cancer cell lines .
    • The results or outcomes obtained include the discovery of pyrrolidine derivatives that exhibit significant anticancer activity .
  • Organic Synthesis

    • Pyrrolidine is used as a building block in the synthesis of more complex organic compounds .
    • The methods of application or experimental procedures involve various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • The results or outcomes obtained include the synthesis of new compounds with potential biological activity .
  • Agrochemicals

    • Some pyrrolidine derivatives are used in the production of agrochemicals .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their application in agriculture .
    • The results or outcomes obtained include the production of effective agrochemicals for crop protection .
  • Dyestuff

    • Pyrrolidine derivatives are used in the production of dyestuff .
    • The methods of application or experimental procedures involve the synthesis of these derivatives and their use in dye production .
    • The results or outcomes obtained include the production of various dyes for industrial applications .

properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQDUDDTDRSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613139
Record name 1-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)pyrrolidine

CAS RN

957065-92-8
Record name 1-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OA Linchenko, PV Petrovskii, IY Krasnova… - Russian chemical …, 2006 - Springer
Novel reactions of isocyanates with compounds containing active methylene groups in the presence of triethylamine are described. The reactions afford derivatives of pyrrolidine-2,3,5-…
Number of citations: 1 link.springer.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
G Bosica, R Abdilla… - European Journal of …, 2018 - Wiley Online Library
One‐pot multicomponent reactions have gained significant importance in recent years because they are usually more selective, simple, efficient, atom‐economic and green than their …

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